molecular formula C13H11NO2 B3243106 (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one CAS No. 15462-52-9

(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one

Cat. No. B3243106
CAS RN: 15462-52-9
M. Wt: 213.23 g/mol
InChI Key: RAJXSKUOVLPIKF-BQYQJAHWSA-N
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Description

“(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one” is a biochemical used for proteomics research . It has a molecular weight of 213.23 and a molecular formula of C13H11NO2 .


Molecular Structure Analysis

The SMILES representation of the molecule is C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N . This gives us some insight into its structure, but without more detailed information or a visual representation, it’s hard to provide a comprehensive analysis.

Scientific Research Applications

Molecular Packing and Photochemical Properties

Research has explored the molecular packing and photochemical properties of chalcone analogs, including compounds structurally similar to (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. Studies have been conducted under varying pressure conditions to understand the photoreactivity and [2+2] photodimerization capabilities of these compounds, contributing to the understanding of their photochemical behaviors in different environments (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Antioxidant Activity

2'-Aminochalcone derivatives, closely related to the target compound, have been synthesized and tested for their antioxidant activities. These studies involve detailed characterizations using various spectroscopic techniques and focus on understanding the biological properties of these compounds, including their free radical scavenging ability and superoxide dismutase mimetic activity (Sulpizio, Roller, Giester, & Rompel, 2016).

Synthesis and Characterization of Chalcone Derivatives

Research includes the synthesis and characterization of various chalcone derivatives, including (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. These studies explore the structural and chemical properties of these compounds, contributing to a broader understanding of their potential applications in different scientific fields (Tayade & Waghmare, 2016).

Electrochemical Studies and Corrosion Inhibition

Electrochemical studies have been conducted on compounds similar to the target molecule, examining their potential as corrosion inhibitors. This research is significant in understanding how these compounds interact with metal surfaces and their effectiveness in preventing corrosion, which has practical implications in materials science (Baskar, Gopiraman, Kesavan, Kim, & Subramanian, 2012).

Nonlinear Optical Properties

Chalcone derivatives have been studied for their linear and nonlinear optical properties, providing insights into their potential use in semiconductor devices. This research includes both experimental and theoretical approaches, enhancing the understanding of the optoelectronic and charge transport properties of these compounds (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, one should refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Future Directions

The future directions of research involving this compound are not clear from the available information. It is used in proteomics research , but without more specific information, it’s hard to predict future research directions.

properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H,14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJXSKUOVLPIKF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one
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(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one

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